9-Fluorenyl acetate
Overview
Description
9-Fluorenyl acetate, also known as 9H-Fluoren-9-ol acetate, is an organic compound with the molecular formula C15H12O2. It is a derivative of fluorene, where the hydroxyl group at the 9-position is esterified with acetic acid. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Fluorenyl acetate can be synthesized through the esterification of 9-fluorenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like iron(III) chloride in acetonitrile at elevated temperatures (around 80°C) has been reported to achieve high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fluorenone derivatives.
Reduction: The compound can be reduced to 9-fluorenol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9-Fluorenol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Fluorenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 9-fluorenyl acetate involves its hydrolysis to 9-fluorenol and acetic acid. This reaction is catalyzed by esterases or acidic conditions. The molecular targets and pathways involved include the interaction with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
9-Fluorenol: The parent alcohol of 9-fluorenyl acetate.
9-Fluorenone: An oxidized derivative of fluorene.
9-Phenyl-9-fluorenyl acetate: A substituted derivative with enhanced stability and electronic properties.
Comparison: this compound is unique due to its ester functional group, which makes it more reactive in esterification and hydrolysis reactions compared to its parent alcohol, 9-fluorenol. It also has different electronic properties compared to 9-fluorenone, making it suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
9H-fluoren-9-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
Record name | 9-Fluorenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25017-68-9 | |
Record name | 9-Fluorenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluorenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?
A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While this compound itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in this compound could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.
Q2: Can the formation of molecular complexes affect the acetolysis of this compound?
A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with this compound, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.
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